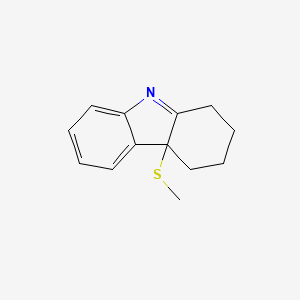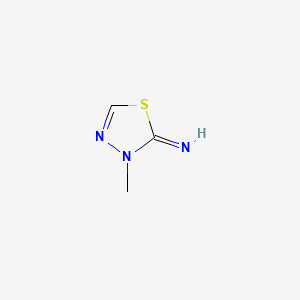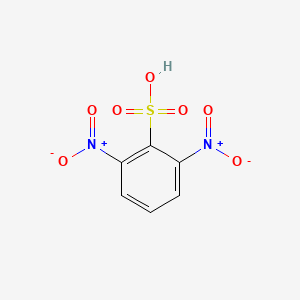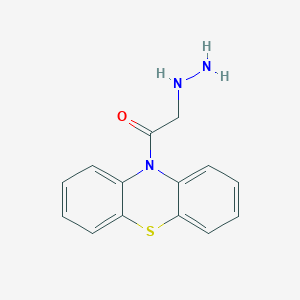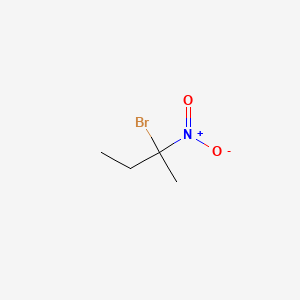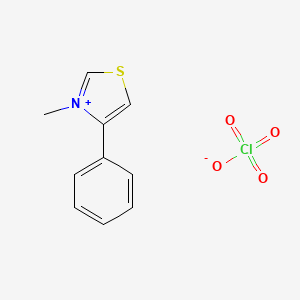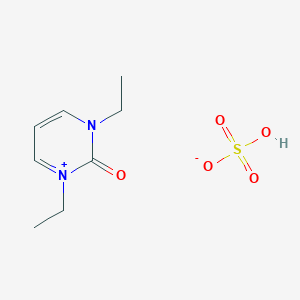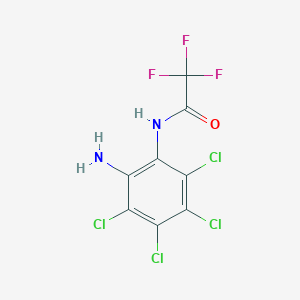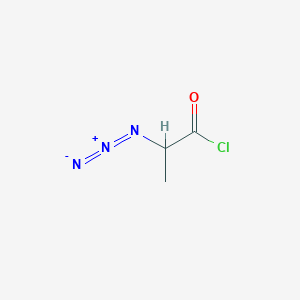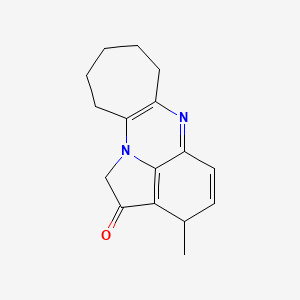
8,9,10,11-Tetrahydro-3-methyl-1H,7H-cyclohepta(4,5-b)pyrrolo(1,2,3-de)quinoxalin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“8,9,10,11-Tetrahydro-3-methyl-1H,7H-cyclohepta(4,5-b)pyrrolo(1,2,3-de)quinoxalin-2(3H)-one” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “8,9,10,11-Tetrahydro-3-methyl-1H,7H-cyclohepta(4,5-b)pyrrolo(1,2,3-de)quinoxalin-2(3H)-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the core structure: This could involve cyclization reactions where smaller precursor molecules are combined to form the core heterocyclic structure.
Functional group modifications: Introduction of specific functional groups, such as methyl groups, through reactions like alkylation.
Final cyclization and purification: The final step often involves cyclization to form the complete ring structure, followed by purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and pressure control: Precise control of reaction conditions to ensure the desired product formation.
Scalability: Techniques to scale up the synthesis from laboratory to industrial scale, ensuring consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
“8,9,10,11-Tetrahydro-3-methyl-1H,7H-cyclohepta(4,5-b)pyrrolo(1,2,3-de)quinoxalin-2(3H)-one” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reagents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which “8,9,10,11-Tetrahydro-3-methyl-1H,7H-cyclohepta(4,5-b)pyrrolo(1,2,3-de)quinoxalin-2(3H)-one” exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxalines: Compounds with a similar core structure but different functional groups.
Cycloheptapyrroles: Compounds with a similar ring structure but different substituents.
Tetrahydroquinolines: Compounds with a similar degree of saturation but different ring systems.
Uniqueness
“8,9,10,11-Tetrahydro-3-methyl-1H,7H-cyclohepta(4,5-b)pyrrolo(1,2,3-de)quinoxalin-2(3H)-one” is unique due to its specific combination of ring structures and functional groups, which may confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
53375-23-8 |
|---|---|
Molekularformel |
C16H18N2O |
Molekulargewicht |
254.33 g/mol |
IUPAC-Name |
13-methyl-1,9-diazatetracyclo[8.6.1.02,8.014,17]heptadeca-2(8),9,11,14(17)-tetraen-15-one |
InChI |
InChI=1S/C16H18N2O/c1-10-7-8-12-16-15(10)14(19)9-18(16)13-6-4-2-3-5-11(13)17-12/h7-8,10H,2-6,9H2,1H3 |
InChI-Schlüssel |
WWBQXFSGNKUTKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C=CC2=NC3=C(CCCCC3)N4C2=C1C(=O)C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Phosphorothioyltri(ethane-2,1-diyl)]tris[diphenyl(sulfanylidene)-lambda~5~-phosphane]](/img/structure/B14629924.png)
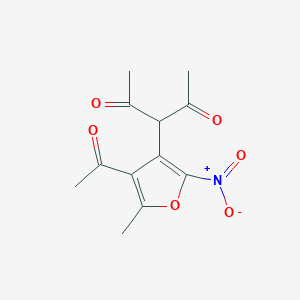
![1-[1-(2-Aminoethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one](/img/structure/B14629942.png)
![[1,1'-Biphenyl]-4-amine, N,N-bis(4-methoxyphenyl)-](/img/structure/B14629944.png)

